YR96Aev23S

Description

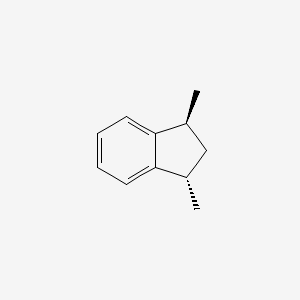

YR96Aev23S is the Unique Ingredient Identifier (UNII) for the enantiomer (1S,3S) of 2,3-dihydro-1,3-dimethyl-1H-indene, a bicyclic organic compound with the CAS registry number 200426-01-3 . Its structure consists of a partially saturated indene core with two methyl substituents at the 1- and 3-positions. The stereochemistry of this compound is critical, as enantiomers of dihydroindenes often exhibit distinct physicochemical and biological properties due to their chiral centers.

Properties

CAS No. |

200426-01-3 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

(1S,3S)-1,3-dimethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1 |

InChI Key |

IIJUYSSJMAITHJ-IUCAKERBSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](C2=CC=CC=C12)C |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,3-dimethyl-1H-indene typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of 1,3-dimethylindene under acidic conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) . The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dihydro-1,3-dimethyl-1H-indene can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The starting material, 1,3-dimethylindene, is fed into the reactor along with hydrogen gas, and the reaction mixture is passed over a fixed bed of Pd/C catalyst at high pressure .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,3-dimethyl-1H-indene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or alcohols.

Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for reduction reactions.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,3-Dihydro-1,3-dimethyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,3-dimethyl-1H-indene and its derivatives involves interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of specific enzymes involved in cell proliferation . The compound can also interact with receptors and ion channels, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Research Implications and Limitations

- Data Gaps : Experimental data for this compound (e.g., exact LogP, toxicity) are absent in the provided evidence, necessitating further studies.

- Stereochemical Specificity : The (1S,3S) configuration likely confers unique biological activity, warranting enantiomer-specific assays .

- Synthetic Challenges : Scalable production of this compound requires advanced chiral separation techniques, contrasting with simpler racemate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.